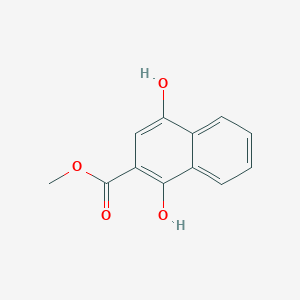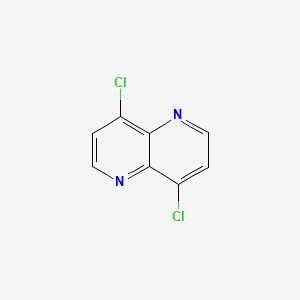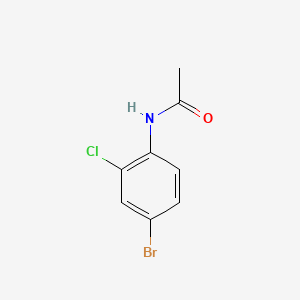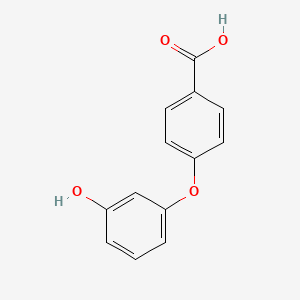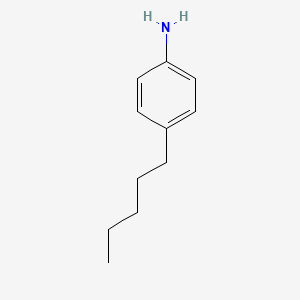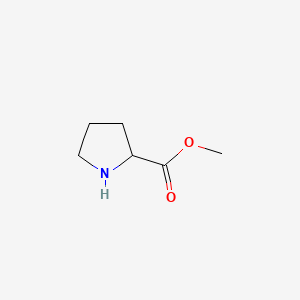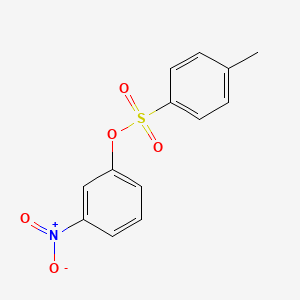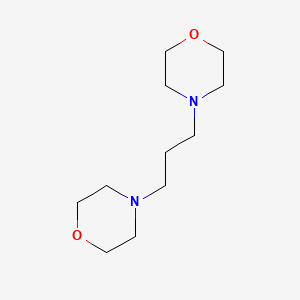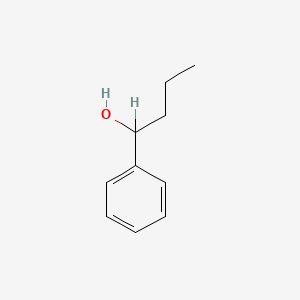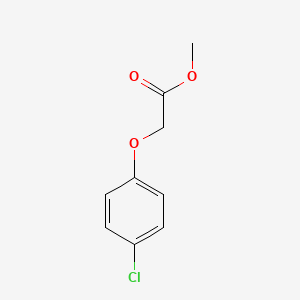
Methyl 2-(4-chlorophenoxy)acetate
Übersicht
Beschreibung
“Methyl 2-(4-chlorophenoxy)acetate” is a chemical compound with the molecular formula C9H9ClO3 . It is also known as "Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester" .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of methylamine and this compound, which is prepared from 4-chlorophenol and methyl chloroacetate . The reaction takes place in the presence of anhydrous potassium carbonate in N,N-dimethyl formamide (DMF) as an organic solvent .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H9ClO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 .Chemical Reactions Analysis
“this compound” is a chlorinated benzoic acid derivative. It reacts as a weak acid to neutralize bases, both organic (for example, the amines) and inorganic . It may corrode iron, steel, and aluminum parts and containers if moist . It also reacts with cyanide salts in the presence of moisture to generate gaseous hydrogen cyanide .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 200.62 . It is a liquid at room temperature and should be stored in a sealed container in a dry environment .Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-chlorophenoxy)acetate has been extensively studied in scientific research. It has been studied for its ability to control a variety of weeds, insects, and fungi. It has also been studied for its potential as a herbicide for agricultural crops. In addition, this compound has been studied for its potential to control aquatic weeds, its effects on soil microorganisms, and its potential to act as a soil disinfectant.
Wirkmechanismus
Target of Action
Methyl 2-(4-chlorophenoxy)acetate, also known as MCPA, primarily targets broad-leaf weeds in pasture and cereal crops . It acts as an auxin, a class of plant hormones that are essential for plant body development .
Mode of Action
MCPA mimics the action of natural auxins, disrupting the normal growth patterns of the targeted weeds . It interferes with the plant’s growth by over-stimulating the plant’s growth hormones, leading to uncontrolled, unsustainable growth .
Biochemical Pathways
It is known that mcpa, like other auxins, influences numerous aspects of plant growth and development, including cell division, elongation, and differentiation .
Result of Action
The result of MCPA’s action is the death of the targeted weeds. The over-stimulation of the plant’s growth hormones leads to unsustainable growth rates, causing the plant to exhaust its resources and eventually die .
Action Environment
The efficacy and stability of MCPA can be influenced by various environmental factors. For example, MCPA is more effective at higher temperatures and under certain soil conditions . Additionally, MCPA’s stability can be affected by factors such as sunlight and pH levels .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Methyl 2-(4-chlorophenoxy)acetate in laboratory experiments is its wide availability and low cost. It is also relatively easy to use and is effective at controlling a variety of weeds, insects, and fungi. However, it is important to note that this compound is toxic to humans and animals, and care should be taken to ensure that exposure to this compound is minimized.
Zukünftige Richtungen
There are several potential future directions for research involving Methyl 2-(4-chlorophenoxy)acetate. These include further research into its potential use as a herbicide for agricultural crops, its potential to control aquatic weeds, its effects on soil microorganisms, and its potential to act as a soil disinfectant. Additionally, further research could be conducted into the environmental effects of this compound, as well as its potential to act as an insecticide and fungicide.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Methyl 2-(4-chlorophenoxy)acetate interacts with various biomolecules in biochemical reactions . For instance, it has been shown to interact with amine functionalized zirconium metal–organic frameworks (MOFs) in the process of adsorption . The interactions involve hydrogen bond interaction, electrostatic interaction, and π–π stacking interaction .
Cellular Effects
Current research has focused on its adsorption properties and potential for removal from aqueous solutions .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with other molecules at the atomic level. For example, it forms hydrogen bonds and engages in electrostatic and π–π stacking interactions with amine functionalized zirconium MOFs .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to exhibit fast adsorption kinetics, with most of the compound being adsorbed within the first 3 minutes . It also demonstrates excellent reusability and good chemical stability .
Eigenschaften
IUPAC Name |
methyl 2-(4-chlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGZHKYFZSNKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197522 | |
| Record name | Methyl (4-chlorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4841-22-9 | |
| Record name | methyl (4-chlorophenoxy)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004841229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4841-22-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl (4-chlorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (4-chlorophenoxy)acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP8NSQ7VCC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of the triazole-acetate derivative TMCA, synthesized from Methyl 2-(4-chlorophenoxy)acetate, contribute to its corrosion inhibition properties?
A1: The study investigated a triazole-acetate derivative (TMCA) synthesized from this compound. While the specific structure of TMCA wasn't detailed, the research highlighted that the molecule acts as a mixed-type inhibitor for mild steel corrosion in sulfuric acid []. This means TMCA can affect both anodic (metal oxidation) and cathodic (reduction) corrosion reactions. The inhibition likely stems from TMCA's adsorption onto the steel surface, forming a protective layer.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



